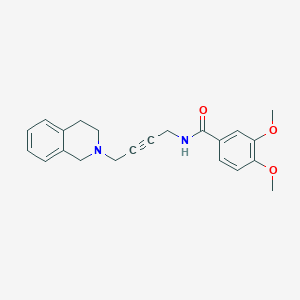

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3,4-dimethoxybenzamide

CAS No.: 1351589-31-5

Cat. No.: VC4229510

Molecular Formula: C22H24N2O3

Molecular Weight: 364.445

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351589-31-5 |

|---|---|

| Molecular Formula | C22H24N2O3 |

| Molecular Weight | 364.445 |

| IUPAC Name | N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3,4-dimethoxybenzamide |

| Standard InChI | InChI=1S/C22H24N2O3/c1-26-20-10-9-18(15-21(20)27-2)22(25)23-12-5-6-13-24-14-11-17-7-3-4-8-19(17)16-24/h3-4,7-10,15H,11-14,16H2,1-2H3,(H,23,25) |

| Standard InChI Key | PEDXYEIZFXUDGL-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C(=O)NCC#CCN2CCC3=CC=CC=C3C2)OC |

Introduction

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3,4-dimethoxybenzamide is a complex organic compound that combines a benzamide core with a 3,4-dihydroisoquinoline moiety linked by a but-2-yn-1-yl group. This compound belongs to the class of benzamides, which are known for their diverse pharmacological activities. The presence of a 3,4-dimethoxybenzamide moiety further enhances its potential biological relevance.

Synthesis Methods

The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. These may include the reaction of substituted benzamides with isoquinoline derivatives, followed by modifications to introduce the but-2-yn-1-yl linkage. Specific synthesis routes can vary based on desired yield and purity.

Biological Activities and Applications

Benzamides, including derivatives like N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3,4-dimethoxybenzamide, are of interest in medicinal chemistry due to their potential pharmacological activities. The incorporation of a 3,4-dihydroisoquinoline moiety, known for its presence in various natural products and pharmaceuticals, enhances the compound's potential for biological applications.

Spectroscopic Analysis

Characterization of benzamide derivatives often involves spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR. These methods help confirm the structure and identify characteristic amide bonds, which are crucial for understanding the compound's properties and interactions.

Crystallographic Studies

Crystallographic studies on benzamide derivatives reveal supramolecular structures stabilized by hydrogen bonds and other intermolecular interactions. While specific data for N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3,4-dimethoxybenzamide is not available, similar compounds exhibit complex crystal structures that influence their physical and chemical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume